

Application Note & Protocol: Synergistic Extraction of Rare Earth Elements with N,N-Dioctylhexanamide

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Compound of Interest

Compound Name:	<i>N,N-Dioctylhexanamide</i>
CAS No.:	55334-54-8
Cat. No.:	B13935190

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Abstract

This document provides a comprehensive guide to the synergistic solvent extraction of Rare Earth Elements (REEs) utilizing a combination of the neutral extractant **N,N-Dioctylhexanamide** (DOHA) and the acidic extractant Di-(2-ethylhexyl) phosphoric acid (D2EHPA). The protocol details the underlying principles of the synergistic mechanism, offers a step-by-step experimental workflow, and presents methods for data analysis. This guide is intended for researchers and scientists in the fields of hydrometallurgy, inorganic chemistry, and critical materials recovery, providing a robust framework for the selective separation of REEs.

Introduction: The Principle of Synergistic Extraction

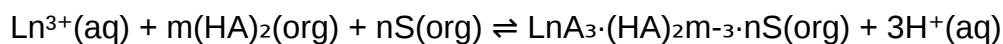
The separation of individual Rare Earth Elements is a significant challenge in extractive metallurgy due to their remarkably similar chemical and physical properties.[1] Solvent extraction is a widely adopted industrial method for REE separation.[2] Synergistic extraction enhances the efficiency and selectivity of this process by employing a mixture of two or more

extractants, where the combined extractive capability surpasses the sum of the individual components.[3]

In the context of this protocol, we explore the synergy between an acidic extractant, D2EHPA, and a neutral extractant, DOHA.

- Acidic Extractant (D2EHPA): Functions as a cation exchanger, where the acidic proton is exchanged for a metal ion, forming a metal-extractant complex. The extraction efficiency of acidic extractants is highly dependent on the pH of the aqueous phase.[1][4]
- Neutral/Solvating Extractant (DOHA): This N,N-dialkyl amide does not extract REEs on its own under acidic conditions. However, in a synergistic system, it acts as a solvating agent. The DOHA molecule, with its electron-donating oxygen atom in the carbonyl group, can displace water molecules from the coordination sphere of the REE-D2EHPA complex. This substitution increases the organophilicity (lipophilicity) of the complex, thereby enhancing its distribution into the organic phase.[5]

The overall synergistic reaction can be generalized as follows:



Where:

- Ln^{3+} is the trivalent Rare Earth Element ion.
- $(\text{HA})_2$ represents the dimeric form of the acidic extractant D2EHPA in the organic phase.
- S denotes the neutral solvating extractant, DOHA.
- $\text{LnA}_3 \cdot (\text{HA})_{2m-3} \cdot n\text{S}$ is the extracted synergistic complex in the organic phase.

Materials and Reagents

Reagents

Reagent	Grade	Supplier	Notes
N,N-Dioctylhexanamide (DOHA)	>98% Purity	Sigma-Aldrich or equivalent	C ₂₂ H ₄₅ NO, M.W. 339.60 g/mol [6]
Di-(2-ethylhexyl) phosphoric acid (D2EHPA)	>97% Purity	Sigma-Aldrich or equivalent	C ₁₆ H ₃₅ O ₄ P, M.W. 322.43 g/mol
Kerosene	High Purity, Low Aromatic	Various	Used as the organic diluent.
Hydrochloric Acid (HCl)	37%, ACS Grade	Various	For pH adjustment and stripping.
Nitric Acid (HNO ₃)	70%, ACS Grade	Various	For stripping.
Sulfuric Acid (H ₂ SO ₄)	98%, ACS Grade	Various	For stripping.
Sodium Hydroxide (NaOH)	ACS Grade	Various	For pH adjustment.
Rare Earth Oxide(s) or Chloride(s)	>99.9% Purity	Various	For preparing the aqueous feed solution.
Deionized Water	18.2 MΩ·cm	In-house	

Equipment

- Analytical balance (4 decimal places)
- pH meter with a calibrated electrode
- Mechanical shaker or wrist-action shaker
- Separatory funnels (various sizes)
- Glassware (beakers, volumetric flasks, graduated cylinders)

- Pipettes (volumetric and micropipettes)
- Centrifuge (for aiding phase separation, if necessary)
- Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) or Mass Spectrometer (ICP-MS) for REE concentration analysis.

Experimental Protocols

Preparation of Solutions

3.1.1. Organic Phase Preparation

- Accurately weigh the required amounts of D2EHPA and DOHA to prepare a stock solution of the desired concentrations in kerosene. A typical starting point is a 0.1 M D2EHPA and 0.2 M DOHA solution.
- Transfer the weighed extractants to a volumetric flask.
- Add kerosene to approximately half the volume of the flask and mix thoroughly until the extractants are fully dissolved.
- Bring the solution to the final volume with kerosene and mix well.

3.1.2. Aqueous Feed Solution Preparation

- Prepare a stock solution of mixed or individual REEs by dissolving the corresponding high-purity oxides in a minimal amount of concentrated HCl or HNO₃ with gentle heating.
- Dilute the stock solution with deionized water to achieve the desired feed concentration (e.g., 100-1000 ppm of total REEs).
- Adjust the pH of the aqueous feed solution to the desired value (e.g., pH 2.0-4.0) using dilute HCl or NaOH. The initial pH is a critical parameter influencing extraction efficiency.[4]

Synergistic Extraction Procedure

- In a separatory funnel, accurately pipette equal volumes of the prepared organic phase and the aqueous feed solution (e.g., 20 mL of each, for a 1:1 phase ratio).

- Place the separatory funnel on a mechanical shaker and agitate for a sufficient time to reach equilibrium. A typical duration is 30-60 minutes.
- After shaking, allow the phases to disengage. If an emulsion forms, centrifugation can aid in phase separation.
- Carefully separate the two phases. The lower aqueous phase is the raffinate, and the upper organic phase is the loaded organic.
- Measure the final pH of the raffinate.
- Analyze the concentration of REEs in the raffinate using ICP-OES or ICP-MS.
- The concentration of REEs in the loaded organic phase can be determined by mass balance or by stripping the loaded organic and analyzing the strip solution.

Stripping (Back-Extraction) Procedure

- Take a known volume of the loaded organic phase and contact it with a stripping agent (e.g., 1-4 M HCl, HNO₃, or H₂SO₄) in a separatory funnel, typically at a 1:1 phase ratio.^[7]
- Shake the mixture for 15-30 minutes to allow the REEs to transfer back into the aqueous phase.
- After phase separation, collect the aqueous strip solution.
- Analyze the REE concentration in the strip solution and the barren organic phase to determine the stripping efficiency.

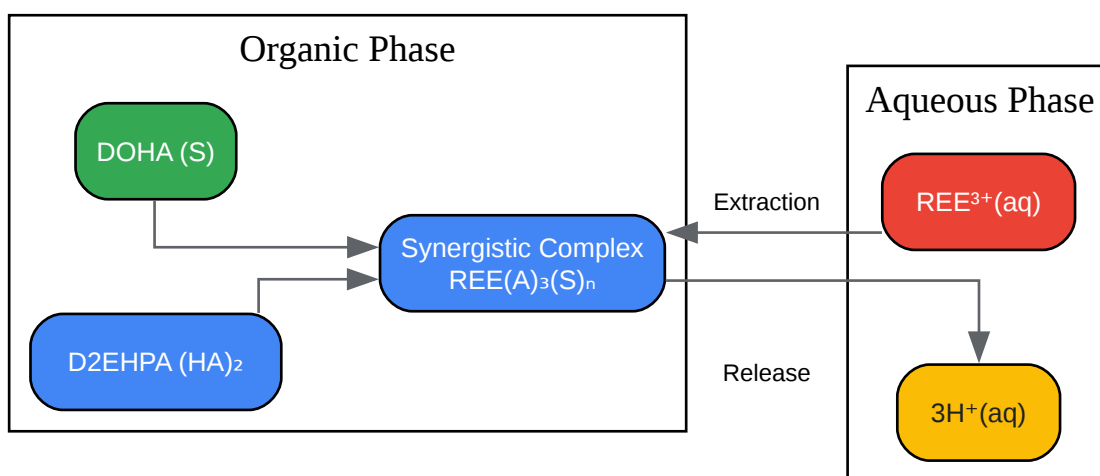
Data Analysis and Interpretation

The performance of the synergistic extraction system is evaluated using the following parameters:

Parameter	Formula	Description
Distribution Ratio (D)	$D = [\text{REE}]_{\text{org}} / [\text{REE}]_{\text{aq}}$	The ratio of the REE concentration in the organic phase to that in the aqueous phase at equilibrium.
Extraction Efficiency (%E)	$\%E = (D / (D + V_{\text{aq}} / V_{\text{org}})) * 100$	The percentage of the REE transferred from the aqueous phase to the organic phase.
Separation Factor (β)	$\beta(A/B) = D_A / D_B$	The ratio of the distribution ratios of two different REEs (A and B), indicating the selectivity of the extraction system.
Synergistic Coefficient (SC)	$SC = \log(D_{\text{syn}} / (D_{\text{acidic}} + D_{\text{neutral}}))$	Quantifies the synergistic effect. D_{syn} is the distribution ratio with the mixed extractants, while D_{acidic} and D_{neutral} are for the individual extractants.[8]

Visualizing the Process

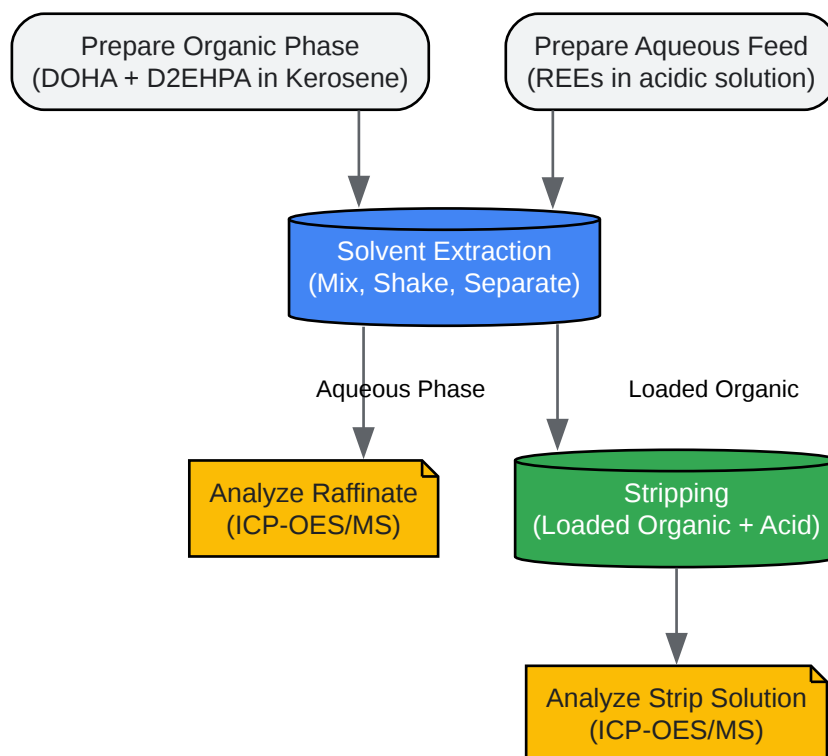
Synergistic Extraction Mechanism



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Caption: Mechanism of REE extraction with D2EHPA and DOHA.

Experimental Workflow



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Caption: Workflow for synergistic extraction and stripping.

Troubleshooting and Considerations

- **Emulsion Formation:** The formation of a stable emulsion at the aqueous-organic interface can hinder phase separation. This can be mitigated by adjusting the pH, reducing the shaking speed, or using a phase modifier. Centrifugation is also an effective method to break emulsions.
- **Third Phase Formation:** At high metal loadings, a third, often viscous, phase can form. This can be addressed by lowering the extractant concentration, reducing the metal concentration in the feed, or adding a modifier like TBP.[4]

- **pH Control:** The extraction of REEs with acidic extractants is an equilibrium process that releases H^+ ions, causing a decrease in the aqueous phase pH. This can affect extraction efficiency. For precise control, a pH-statted experiment may be necessary.
- **Safety Precautions:** Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. D2EHPA and strong acids are corrosive.

Conclusion

The synergistic solvent extraction system comprising **N,N-Dioctylhexanamide** and D2EHPA offers a promising route for the efficient and selective separation of Rare Earth Elements. By carefully controlling experimental parameters, particularly the pH of the aqueous phase and the concentrations of the extractants, high separation factors between adjacent REEs can be achieved. The protocols outlined in this document provide a solid foundation for further research and process optimization in this critical area of materials science.

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